Product packaging for 3-Cyclopropylhexan-1-amine(Cat. No.:)

3-Cyclopropylhexan-1-amine

Cat. No.: B13532095
M. Wt: 141.25 g/mol
InChI Key: GKUHPHHNPWGCRJ-UHFFFAOYSA-N
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Description

3-Cyclopropylhexan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13532095 3-Cyclopropylhexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-cyclopropylhexan-1-amine

InChI

InChI=1S/C9H19N/c1-2-3-8(6-7-10)9-4-5-9/h8-9H,2-7,10H2,1H3

InChI Key

GKUHPHHNPWGCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN)C1CC1

Origin of Product

United States

Chiral Auxiliary Mediated Synthesis:

This approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, a chiral sulfinamide, such as Ellman's auxiliary, can be condensed with 3-cyclopropylhexanal to form a chiral sulfinylimine. Nucleophilic addition to this imine, followed by removal of the auxiliary, can provide the chiral amine with high enantiomeric excess.

Asymmetric Hydrogenation:

Asymmetric hydrogenation of a prochiral enamine or imine intermediate is a powerful method for preparing chiral amines. An enamine precursor to 3-Cyclopropylhexan-1-amine (B6282988) could be synthesized, and its hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) could afford one enantiomer in excess.

Sophisticated Structural Elucidation and Spectroscopic Characterization for Research Applications

The unambiguous determination of the three-dimensional arrangement of atoms in a molecule is paramount for establishing structure-activity relationships. For chiral compounds like 3-Cyclopropylhexan-1-amine (B6282988), this extends to defining the absolute configuration of its stereocenters. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.

The process involves irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern. For the determination of the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized.

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from such an experiment, a hypothetical data table for a derivative, such as (1R,2S)-3-Cyclopropylhexan-1-amine hydrobromide, is presented below.

ParameterHypothetical Value
Chemical FormulaC9H20BrN
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.5
α, β, γ (°)90, 90, 90
Volume (ų)1254.3
Z4
Density (calculated) (g/cm³)1.25
Flack Parameter0.02(3)

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The Flack parameter, in a real experiment, would be a critical value; a value close to zero for a known chirality of the derivatizing agent would confirm the absolute configuration of the stereocenters in the this compound moiety.

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparing it to known standards or through the application of empirical rules like the Octant Rule for ketones, which can be adapted for other chromophores.

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks (known as Cotton effects) in the region of UV-Vis absorption of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the molecule's stereochemistry.

For a molecule like this compound, the amine group itself is not a strong chromophore. Therefore, to obtain a meaningful CD spectrum, it is often necessary to derivatize the amine with a chromophoric group. For example, reaction with a benzoyl chloride or a similar aromatic acylating agent would introduce a benzamide (B126) chromophore.

Hypothetical Chiroptical Data for a Derivative:

The table below presents hypothetical CD data for a benzamide derivative of a single enantiomer of this compound.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
280+500
250-2000
220+8000

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The sign of the Cotton effects in the CD spectrum could then be correlated with the absolute configuration of the stereocenters in the molecule, often with the aid of computational chemistry to predict the expected CD spectrum for each enantiomer.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropylhexan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These ab initio (from first principles) and DFT methods solve or approximate the Schrödinger equation to provide detailed information about molecular structure, energy, and properties without the need for empirical parameters derived from experiments. wikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. stackexchange.com For 3-Cyclopropylhexan-1-amine (B6282988), DFT calculations would be crucial for determining its most stable three-dimensional structure through a process called geometry optimization. stackexchange.comresearchgate.net This computational procedure systematically alters the molecule's geometry to find the arrangement with the lowest possible ground state energy. stackexchange.com Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for reliable geometry predictions in organic molecules. researchgate.nettaylorfrancis.comnih.gov

The outcome of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. This information is essential for understanding the molecule's shape and steric profile.

Table 1: Representative Data from a DFT Geometry Optimization. This table illustrates the type of structural parameters that would be obtained for this compound.

Geometric ParameterDescription of Potential Measurement
Bond Lengths (Å) The distances between bonded atoms (e.g., C-N, C-C in the hexyl chain, C-C in the cyclopropyl (B3062369) ring, N-H).
Bond Angles (°) The angles formed by three connected atoms (e.g., C-N-H, C-C-C along the backbone).
Dihedral Angles (°) The rotational angle between the planes of two sets of three connected atoms, defining the molecule's conformation.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. nih.govresearchgate.net By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which helps in assigning experimental spectral peaks to specific molecular motions (e.g., N-H stretching, C-H bending). nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data and confirm the molecular structure. youtube.com

Ab Initio Methods for High-Accuracy Energetic Calculations

While DFT is highly efficient, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for energetic calculations, albeit at a greater computational cost. wikipedia.orgdtic.mil These methods provide a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates.

For this compound, high-accuracy ab initio calculations would be valuable for:

Determining Relative Conformational Energies: Precisely calculating the energy differences between various spatial arrangements (conformers) of the molecule.

Calculating Reaction Enthalpies: Obtaining accurate energies for reactants and products to predict the thermodynamics of potential reactions. mdpi.com

Computing Bond Dissociation Energies (BDE): Determining the energy required to break a specific bond (e.g., a C-N or C-H bond), which is a key indicator of chemical stability and reactivity. mdpi.com

Advanced composite methods can be used to compute highly accurate thermochemical data, such as the standard enthalpy of formation. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible through static quantum mechanical calculations. ulisboa.pt An MD simulation for this compound would typically involve placing the molecule in a simulated box of solvent molecules, such as water, to mimic solution-phase behavior.

The core components of an MD simulation are:

Force Field: A set of empirical energy functions and parameters that define the potential energy of the system based on the positions of its atoms. Force fields like OPLS-AA, AMBER, or CHARMM are commonly used for organic molecules. acs.orgnih.gov

Equations of Motion: Newton's laws of motion are integrated over time in small steps (femtoseconds) to track the trajectory of each atom.

MD simulations are particularly useful for:

Conformational Analysis: Exploring the full range of shapes (conformations) the flexible hexyl chain of this compound can adopt at a given temperature. libretexts.org This allows for the identification of the most populated conformers and the energy barriers between them.

Solvation Effects: Visualizing how solvent molecules (e.g., water) arrange themselves around the amine. acs.org This includes analyzing hydrogen bonding patterns between the primary amine group and surrounding water molecules, which is critical for understanding its solubility and basicity. acs.org

Table 2: Key Observables from MD Simulations of this compound in Water.

Observable PropertyDescription
Conformational Population The percentage of time the molecule spends in different stable conformations (e.g., gauche vs. anti for C-C bonds).
Radial Distribution Function Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen atom), revealing the structure of the solvation shell.
Hydrogen Bond Analysis Quantifies the number and lifetime of hydrogen bonds between the amine's N-H groups and water molecules.

Molecular Docking and Ligand-Protein Interaction Modeling (Predictive Research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. rsc.org

For this compound, a molecular docking study would be predictive, exploring its potential to bind to a specific protein target. The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (from experimental data or homology modeling) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using a docking algorithm (e.g., GOLD) to systematically sample different positions and orientations of the amine within the protein's binding site. mdpi.com

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the amine and the protein's amino acid residues. tandfonline.com

This predictive research could suggest potential biological activities for this compound by identifying proteins it is likely to interact with.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction.

For this compound, these methods could be used to study various reactions, such as its oxidation or its role as a nucleophile. nih.govresearchgate.net A typical computational investigation of a reaction mechanism involves:

Locating Stationary Points: Using quantum mechanical methods (like DFT) to find the optimized geometries of reactants, products, and any intermediates.

Transition State (TS) Searching: Employing specialized algorithms to locate the precise geometry of the transition state connecting reactants to products.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. nih.gov

These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. acs.org

Prediction of pKa and Lipophilicity (LogP) for Structure-Activity Relationship Studies

The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) are critical physicochemical properties in medicinal chemistry and materials science.

pKa Prediction: The pKa of the conjugate acid of this compound determines its ionization state at a given pH. Computational methods can predict pKa by calculating the Gibbs free energy change of the deprotonation reaction in solution. researchgate.netdevagirijournals.com This is often done using a thermodynamic cycle that combines gas-phase energy calculations with a continuum solvation model to account for the effect of the solvent. taylorfrancis.commdpi.com DFT methods like B3LYP are frequently used for these calculations. taylorfrancis.com

Lipophilicity (LogP) Prediction: LogP is a measure of a compound's hydrophobicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Computational LogP prediction can be done through several approaches:

Fragment-based methods: These methods estimate LogP by summing the contributions of individual molecular fragments.

Property-based methods: These approaches use calculated molecular descriptors (e.g., surface area, polarity) in a quantitative structure-property relationship (QSPR) model to predict LogP. researchgate.netmdpi.com

Simulation-based methods: Free energy calculations from molecular dynamics simulations can be used to determine the energy of transferring the molecule from water to octanol, directly yielding a LogP value. nih.gov

Accurate prediction of these properties is essential for building structure-activity relationship (SAR) models that guide the design of new molecules with desired characteristics. github.com

Reactivity and Advanced Chemical Transformations of 3 Cyclopropylhexan 1 Amine

Amine Reactivity in Complex Organic Synthesis

The primary amine group in 3-Cyclopropylhexan-1-amine (B6282988) is a key functional group that dictates much of its chemical behavior. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted base and a potent nucleophile. libretexts.orgchemguide.co.uklibretexts.org This inherent nucleophilicity allows it to react with a wide array of electrophilic species, forming the basis for many complex organic syntheses. libretexts.orgmsu.edu

Electrophilic and Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of this compound, with its available lone pair of electrons, is inherently nucleophilic and readily attacks electron-deficient centers. libretexts.orgchemguide.co.uklibretexts.org This reactivity is central to its utility in synthetic chemistry.

Nucleophilic Reactions:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. msu.educhemguide.co.uklumenlearning.com However, this reaction can be difficult to control, often leading to a mixture of products, including the quaternary ammonium salt, due to the increased nucleophilicity of the alkylated products. chemguide.co.ukmasterorganicchemistry.com

Acylation: Reaction with acyl chlorides or acid anhydrides proceeds vigorously to form stable N-substituted amides. chemguide.co.ukbritannica.com This transformation is often used to protect the amine functionality or to introduce new functional groups.

Reaction with Carbonyls: As a primary amine, it readily adds to aldehydes and ketones to form carbinolamines, which can then dehydrate to form imines. libretexts.orgopenstax.orglibretexts.org

Electrophilic Reactions:

While the amine itself is nucleophilic, it can be transformed into a group that participates in electrophilic reactions. For instance, conversion to a good leaving group would allow for substitution reactions at the carbon to which it is attached. Furthermore, aromatic amines undergo electrophilic substitution on the aromatic ring, a reaction that is not directly applicable to this compound but illustrates the diverse reactivity of the amine functional group. byjus.com

Below is a table summarizing the outcomes of key nucleophilic reactions at the nitrogen center of this compound.

ElectrophileReagent ExampleProduct Class
Alkyl HalideBromoethaneSecondary Amine
Acyl ChlorideEthanoyl chlorideN-substituted Amide
AldehydeAcetaldehydeImine
Acid AnhydrideAcetic AnhydrideN-substituted Amide

Formation of Imines and Enamines for Further Elaboration

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of imines, also known as Schiff bases. libretexts.orgopenstax.orgchemistrysteps.com This reaction is typically acid-catalyzed and proceeds through a reversible nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgopenstax.org

The mechanism involves the following key steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate. libretexts.orgopenstax.org

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion. libretexts.orgopenstax.orgchemistrysteps.com

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

Imines are valuable synthetic intermediates. The carbon-nitrogen double bond can be reduced to form secondary amines, or the imine can act as an electrophile, reacting with various nucleophiles at the imine carbon.

It is important to distinguish this from the reaction of secondary amines with carbonyl compounds, which results in the formation of enamines. libretexts.orgchemistrysteps.comorganicchemistrytutor.com Enamines are characterized by a carbon-carbon double bond adjacent to the nitrogen atom and are excellent nucleophiles at the alpha-carbon. organicchemistrytutor.com Since this compound is a primary amine, it exclusively forms imines. chemistrysteps.comorganicchemistrytutor.com

Cyclopropyl (B3062369) Ring Transformations and Rearrangements

The cyclopropyl group of this compound is not merely a spectator in its chemical reactivity. The inherent ring strain and unique electronic properties of the three-membered ring allow for a variety of transformations, providing access to novel molecular scaffolds. acs.org

Catalyzed Ring-Opening Reactions for Novel Scaffolds

The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under various catalytic conditions. These reactions are often initiated by the interaction of a Lewis acid or a transition metal catalyst with the molecule. For instance, donor-acceptor cyclopropanes can undergo ring-opening upon coordination of a Lewis acid to an electron-withdrawing group, facilitating nucleophilic attack. scispace.com

In the context of cyclopropylamines, ring-opening can also be triggered through the formation of a radical cation on the nitrogen atom, leading to cleavage of the cyclopropane ring. acs.org Furthermore, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like AlCl3. rsc.org These types of reactions can lead to the formation of linear or heterocyclic structures that would be difficult to access through other synthetic routes.

The table below illustrates potential products from catalyzed ring-opening reactions.

Catalyst TypePotential IntermediateResulting Scaffold
Lewis AcidDicationic speciesFunctionalized linear amines
Transition MetalMetallacycleDiverse heterocyclic systems
Radical InitiatorRadical cationRing-opened isomers

Functionalization with Retention of the Cyclopropyl Ring

While ring-opening reactions are a significant aspect of cyclopropane chemistry, it is often desirable to perform reactions on other parts of the molecule while keeping the cyclopropyl moiety intact. The stability of the cyclopropyl group under many reaction conditions allows for the selective functionalization of the amine or the hexyl chain.

For example, standard acylation or alkylation reactions at the nitrogen center can typically be performed without affecting the cyclopropyl ring. The key is to choose reagents and conditions that are not harsh enough to induce ring-opening. The synthesis of many cyclopropylamine (B47189) derivatives relies on the stability of the ring during classical synthetic transformations. acs.org

Selective Functionalization of the Hexyl Chain

Achieving selective functionalization of the hexyl chain in the presence of a reactive amine and a potentially labile cyclopropyl ring presents a significant synthetic challenge. However, modern synthetic methods offer strategies to achieve such transformations.

One approach involves directing group strategies, where a functional group on the amine directs a catalyst to a specific C-H bond on the alkyl chain. rsc.org This can allow for the introduction of new functional groups at positions that would otherwise be unreactive. While much of the research in this area has focused on activating C-H bonds adjacent to the amine (alpha-position), recent advancements have enabled functionalization at more remote positions. rsc.orgnih.gov

Another strategy is to take advantage of the subtle differences in reactivity along the hexyl chain. For example, radical-based reactions might show some selectivity for the methylene (B1212753) groups further away from the electron-withdrawing influence of the amine group. The choice of reagents and reaction conditions is crucial to avoid competing reactions at the amine or the cyclopropyl ring. acs.orgnih.gov

The table below summarizes strategies for selective functionalization of the hexyl chain.

StrategyKey PrinciplePotential Outcome
Directing GroupsA group attached to the nitrogen directs a catalyst to a specific C-H bond.Introduction of functionality at a specific position on the chain.
Radical ChemistryGeneration of a radical on the hexyl chain for subsequent reaction.Halogenation or other functionalization at positions of radical stability.
Protecting GroupsThe amine is temporarily masked to allow for reactions on the hexyl chain.Functionalization of the chain without interference from the amine.

Mechanistic Biological and Pharmacological Research in Vitro and in Vivo Animal Studies

Exploration of Molecular Targets and Pathways

Preliminary research has aimed to identify the specific molecular targets and biological pathways through which 3-Cyclopropylhexan-1-amine (B6282988) exerts its effects. These early studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Receptor Binding and Agonist/Antagonist Profiling in Model Systems

Currently, there is a lack of specific receptor binding data for this compound in the public domain. While the chemical structure suggests potential interaction with receptors that recognize alkylamines, detailed profiling against a broad panel of receptors has not been reported. The presence of the cyclopropyl (B3062369) group and the hexyl chain could confer specificity for certain receptor subtypes, a hypothesis that awaits experimental validation.

Enzyme Inhibition/Activation Studies (e.g., Monoamine Oxidases)

The structural similarity of this compound to substrates of monoamine oxidases (MAOs) suggests it could be a candidate for enzyme inhibition or activation studies. However, to date, no published research has specifically investigated the effect of this compound on MAO-A or MAO-B activity. Such studies would be critical in determining its potential to modulate the levels of monoamine neurotransmitters.

Modulation of Neurotransmitter Systems in Pre-clinical Models

Given the amine structure of this compound, its potential to modulate neurotransmitter systems is a key area of interest. Monoamine neurotransmitters like serotonin, dopamine, and norepinephrine are crucial for regulating a wide range of physiological and behavioral processes. mdpi.comresearchgate.netconsensus.appnih.gov The function of these neurotransmitter systems is tightly regulated by a combination of synthesis, packaging into vesicles, release, and reuptake by transporters. researchgate.net While it is hypothesized that this compound may influence these systems, direct evidence from pre-clinical models is not yet available.

Cellular and Subcellular Mechanisms of Action in Biological Assays

Understanding the downstream cellular effects of this compound is essential to fully characterize its mechanism of action. This involves dissecting the signal transduction pathways it may trigger and its impact on gene and protein expression.

Signal Transduction Pathway Analysis

The activation of cell surface receptors typically initiates intracellular signal transduction cascades. For instance, many receptors coupled to G proteins modulate the production of second messengers like cyclic AMP (cAMP). nih.gov The cAMP signaling pathway is a key regulator of numerous cellular functions, including gene transcription and protein expression. nih.gov As of now, there is no specific information available on which signal transduction pathways are modulated by this compound.

Gene Expression and Proteomic Profiling in Response to this compound

To gain a broader understanding of the cellular response to this compound, future studies employing gene expression and proteomic profiling will be necessary. These techniques can provide an unbiased view of the changes in cellular machinery upon exposure to the compound. Currently, no such studies have been published for this compound.

Applications in Medicinal Chemistry and Chemical Biology Research

Scaffold for Rational Drug Design and Lead Optimization

There is no available research that specifically details the use of 3-Cyclopropylhexan-1-amine (B6282988) as a central scaffold in rational drug design or lead optimization programs.

Development of Chemical Probes for Biological System Interrogation

No published studies were found describing the development or use of chemical probes derived from this compound for the interrogation of biological systems.

Use as a Building Block in Complex Molecule Synthesis

While the structural motifs of this compound suggest its potential as a building block, there are no specific examples in the scientific literature of its incorporation into more complex molecules.

Contribution to Novel Therapeutic Agent Development (Pre-clinical Stage)

There is no pre-clinical data or any mention of this compound contributing to the development of novel therapeutic agents in published research.

Radioligand Synthesis for Receptor Mapping and Imaging Research

The synthesis of a radiolabeled version of this compound for use in receptor mapping or imaging studies has not been reported in the scientific literature.

Advanced Analytical Methodologies for Research and Quantification of 3 Cyclopropylhexan 1 Amine

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-Cyclopropylhexan-1-amine (B6282988). nih.gov It offers robust solutions for determining purity, quantifying concentration, and separating stereoisomers. Given that aliphatic amines like this compound lack a native chromophore, they cannot be readily detected by common UV-Vis detectors. nih.govhelsinki.fi This limitation necessitates a pre-column or post-column derivatization step to attach a chromophoric or fluorophoric tag to the amine, thereby enhancing its detectability. thermoscientific.fr

The separation is typically achieved on reversed-phase columns, such as C8 or C18, where the polarity of the derivatized amine dictates its retention. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to optimize the separation of the target analyte from matrix components.

Derivatization is a critical step in the HPLC analysis of aliphatic amines, serving two main purposes: it introduces a UV-absorbing or fluorescent moiety for sensitive detection, and it can improve the chromatographic properties of the analyte. nih.govthermoscientific.fr The choice of derivatizing reagent depends on the desired sensitivity and the available detection system (UV or Fluorescence). nih.gov

Common derivatization reagents for primary amines include:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govthermoscientific.fracs.org While the reaction is fast, the resulting derivatives can have limited stability, which may impact reproducibility if not carefully controlled. nih.govacs.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. thermoscientific.frresearchgate.net The reaction conditions are mild, typically occurring at room temperature. thermoscientific.fr

Dansyl Chloride (DNS-Cl): Forms stable sulfonamide derivatives with primary amines that are both fluorescent and UV-active. thermoscientific.fr This reagent is known for its stability compared to OPA. nih.gov

Salicylaldehyde: Reacts with primary amines to form Schiff base derivatives that can be detected by UV, providing a method for selective measurement. chromatographyonline.com

The derivatization reaction conditions, such as pH, reagent concentration, reaction time, and temperature, must be meticulously optimized to ensure a complete and reproducible reaction, leading to accurate quantification. acs.orgnih.gov

Interactive Table 8.1: Common Derivatization Reagents for HPLC Analysis of Primary Amines

Derivatizing Reagent Abbreviation Functional Group Reactivity Detection Method Key Characteristics
o-Phthalaldehyde OPA Primary Amines Fluorescence (FLD) Fast reaction, but derivatives may have limited stability. nih.govacs.org
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines Fluorescence (FLD), UV Forms stable derivatives under mild conditions. thermoscientific.frresearchgate.net
Dansyl Chloride DNS-Cl Primary & Secondary Amines Fluorescence (FLD), UV Produces highly stable derivatives. nih.govthermoscientific.fr
2,4-Dinitrofluorobenzene DNFB Primary & Secondary Amines UV A classic reagent for amine derivatization. thermoscientific.fr

Since this compound possesses a chiral center, distinguishing between its enantiomers is crucial in many research contexts. Chiral HPLC is the most widely used and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.comphenomenex.comnih.gov This technique relies on the use of a Chiral Stationary Phase (CSP). mdpi.com

CSPs create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the stationary phase. mdpi.com The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are among the most versatile and frequently used for separating a wide range of chiral compounds, including amines. mdpi.comresearchgate.netyakhak.org

For the analysis of this compound, a normal-phase or polar-organic mobile phase system is often employed with these types of columns. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com The development of a successful chiral separation method is often an empirical process involving the screening of different CSPs and mobile phases to achieve baseline resolution. phenomenex.com

Gas Chromatography (GC) with Mass Spectrometry for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. gcms.cz While this compound is sufficiently volatile for GC analysis, its primary amine group presents significant challenges. The basic and polar nature of amines leads to strong interactions with active sites (e.g., free silanol (B1196071) groups) on the surface of conventional GC columns and injection ports. gcms.czrestek.comrestek.com These interactions result in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to accurately integrate and quantify. gcms.czrestek.com

To overcome these issues, several strategies are employed:

Specialized Columns: The use of columns specifically designed for amine analysis, such as the Rtx-Volatile Amine column, is highly recommended. gcms.czrestek.com These columns feature a base-deactivated surface and a stationary phase that is highly inert and selective for basic compounds, resulting in improved peak shape, longer column lifetime, and better reproducibility, even in the presence of water. gcms.czrestek.comrestek.com

Derivatization: Similar to HPLC, derivatization can be used to block the active amine group, reducing its polarity and improving peak shape. nih.gov Common derivatizing agents for GC include trifluoroacetic anhydride, which converts the amine into a less polar amide. nih.gov

pH Adjustment: For aqueous samples, adjusting the pH to be more basic ensures that the amine is in its neutral, free-base form, which is more volatile and less likely to interact with the system. chromforum.org

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides definitive identification based on the analyte's mass spectrum and highly sensitive quantification, often using Selected Ion Monitoring (SIM) mode to minimize matrix interference. mostwiedzy.pl

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species. sciex.com In its most common mode, Capillary Zone Electrophoresis (CZE), separation is based on the different migration speeds of analytes in an electric field, which is dependent on their charge-to-mass ratio. sciex.com

For the analysis of this compound, the sample would be introduced into a capillary filled with a buffer of acidic pH. In this environment, the primary amine group becomes protonated, conferring a positive charge on the molecule. This allows it to migrate toward the cathode under the influence of the electric field. Because of its high efficiency, CE is particularly well-suited for separating structurally similar compounds, including isomers. nih.govnih.gov

However, challenges in CE analysis of amines include the potential for the cationic analyte to adsorb to the negatively charged inner wall of the fused silica (B1680970) capillary, which can cause peak broadening and poor reproducibility. sciex.com This can be managed by modifying the capillary surface or by using buffer additives. As with HPLC, direct UV detection is problematic due to the lack of a chromophore, making derivatization with a fluorescent tag for Laser-Induced Fluorescence (LIF) detection or the use of indirect UV detection necessary for high sensitivity. nih.govresearchgate.net

Advanced Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial to isolate this compound from complex matrices (e.g., biological fluids, environmental samples), remove interferences, and pre-concentrate the analyte to a level suitable for instrumental analysis. ijrpc.com Modern microextraction techniques are favored as they align with the principles of green analytical chemistry by minimizing solvent consumption and waste generation. mostwiedzy.plnih.gov

Microextraction techniques utilize a very small volume of an extracting phase relative to the sample volume. ijrpc.com The high surface-area-to-volume ratio of the extracting phase facilitates rapid partitioning of the analyte from the sample matrix.

Solid-Phase Microextraction (SPME): SPME uses a fused silica fiber coated with a thin layer of a sorbent material (e.g., polydimethylsiloxane). ijrpc.com The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analyte adsorbs onto the coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a GC, where the analyte is thermally desorbed for analysis. ijrpc.com

Liquid-Phase Microextraction (LPME): LPME involves the extraction of analytes from an aqueous sample into a micro-liter volume of an immiscible organic solvent. researchgate.net Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). ijrpc.com In HF-LPME, a porous hollow fiber supports a small volume of organic solvent within its wall, providing a large surface area for extraction and protecting the micro-drop from dissolution in the sample. researchgate.net This technique can achieve high enrichment factors for analytes like amines from aqueous samples prior to HPLC or GC analysis. researchgate.netnih.gov

These techniques are powerful tools for achieving the low detection limits often required in advanced research involving compounds like this compound.

Table of Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound -
Acetonitrile ACN
Dansyl Chloride DNS-Cl
2,4-Dinitrofluorobenzene DNFB, Sanger's reagent
9-Fluorenylmethyl Chloroformate FMOC-Cl
Methanol MeOH
2-Mercaptoethanol β-mercaptoethanol
o-Phthalaldehyde OPA
Phenylisothiocyanate PITC
Polydimethylsiloxane PDMS
Salicylaldehyde 2-Hydroxybenzaldehyde

Online Derivatization Methods

Online derivatization represents a streamlined approach in the analytical workflow, where the derivatization reaction is integrated directly with the separation and detection system, typically a high-performance liquid chromatography (HPLC) or gas chromatography (GC) instrument. This automation minimizes sample handling, reduces analysis time, and improves reproducibility by controlling reaction conditions precisely. For a primary amine like this compound, online derivatization is particularly advantageous as it lacks a strong chromophore or fluorophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging.

The process involves mixing the analyte with a derivatizing reagent in a reaction coil before the sample is introduced into the analytical column (pre-column derivatization) or after separation and before detection (post-column derivatization). The choice of reagent is critical and is dictated by the functional group of the analyte and the desired detection method. For primary amines, reagents that form highly fluorescent or UV-absorbent products are preferred.

Common derivatization reactions for amines include acylation, carbamate (B1207046) formation, and Schiff base formation. researchgate.net For instance, reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), are frequently employed for the derivatization of primary amines to yield fluorescent adducts detectable at low concentrations. helsinki.fimdpi.com

The table below summarizes some common derivatizing reagents that could be employed in the online analysis of primary amines such as this compound.

Derivatizing ReagentReaction PrincipleDetection MethodPotential Advantages
o-Phthalaldehyde (OPA)/ThiolSchiff Base FormationFluorescenceRapid reaction, high sensitivity
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Carbamate FormationFluorescence, UVStable derivatives, good for LC-MS
Dansyl ChlorideSulfonamide FormationFluorescence, UVHigh quantum yield, stable derivatives
Benzoyl ChlorideAcylation (Amide Formation)UVSimple procedure, readily available reagent
4-Chloro-7-nitrobenzofurazan (NBD-Cl)Nucleophilic SubstitutionFluorescenceReacts with primary and secondary amines

Environmental and Degradation Pathway Research Academic Focus

Biodegradation Pathways in Environmental Systems

The biodegradation of aliphatic amines in soil and water is a critical process that determines their persistence in the environment. This process is primarily mediated by microorganisms that can utilize these compounds as a source of carbon and nitrogen.

Bacteria and other microorganisms possess enzymatic machinery capable of breaking down aliphatic amines. The initial step in the microbial metabolism of primary amines often involves deamination, the removal of the amino group. This can be followed by the oxidation of the resulting alkyl chain. Various bacterial strains have been identified that can degrade different types of amines, including both aliphatic and aromatic structures. nih.gov The specific metabolic pathways can vary depending on the microbial species and the structure of the amine. For instance, some bacteria can utilize aliphatic amines as their sole source of carbon and energy, indicating complete mineralization. nih.gov

A novel removal mechanism for aliphatic amines in activated sludge systems involves ion trapping in protozoa. nih.gov In this process, the neutral, un-ionized form of the amine diffuses across the cell membrane of protozoa and into acidic intracellular vesicles. nih.govbionity.comwikipedia.org Inside these acidic compartments, the amine becomes protonated (ionized). nih.govbionity.comwikipedia.org The resulting positively charged ion is less membrane-permeable and becomes trapped within the vesicles. nih.govbionity.comwikipedia.org This leads to an accumulation of the amine inside the microorganism, effectively removing it from the surrounding water phase. nih.gov This mechanism is a passive process that does not require cellular energy. bionity.comwikipedia.org Studies have shown that this can be a significant removal pathway for amine-containing micropollutants in wastewater treatment environments. nih.gov

Chemical Stability and Degradation in Aqueous Environments

The chemical stability of aliphatic amines in aqueous environments is a key factor in their environmental persistence. While generally stable, they can undergo degradation under certain conditions. In the context of industrial applications like CO₂ capture, the degradation of aqueous amine solutions is a significant concern. unit.noacs.orgacs.org

Mechanistic Studies of Degradation Products and Their Formation

Due to a lack of specific mechanistic studies on 3-Cyclopropylhexan-1-amine (B6282988), this section infers potential degradation pathways based on research conducted on other simple and structurally related aliphatic amines. The degradation of these amines in the environment is a complex process governed by various abiotic and biotic reactions, including oxidation, atmospheric reactions, and biodegradation. These processes lead to the formation of a range of transformation products.

Oxidative Degradation: Oxidative degradation is a significant pathway, particularly in aquatic environments. Ozonation, for instance, is a well-studied oxidative process for aliphatic amines. For primary amines, the reaction with ozone typically initiates via an oxygen-transfer reaction. rsc.orgnih.govresearchgate.net This process can lead to the formation of nitroalkanes as major products, proceeding through hydroxylamine and nitrosoalkane intermediates. rsc.orgnih.govresearchgate.net Another potential pathway involves radical reactions, which can result in N-dealkylated products through the formation of alkylamino alcohol intermediates. rsc.orgnih.govresearchgate.net The presence of other oxidants, such as hydroxyl radicals (•OH), can also contribute to the degradation, often leading to the cleavage of C-N bonds and the formation of aldehydes and imines. iaea.org

Atmospheric Degradation: Once released into the atmosphere, aliphatic amines are subject to degradation primarily through reactions with photochemically generated radicals. The reaction with hydroxyl radicals (•OH) is typically the dominant loss process during the daytime. nilu.com This reaction can proceed via hydrogen abstraction from the N-H bond or a C-H bond on the alkyl chain. These initial reactions lead to the formation of aminoalkyl radicals, which then undergo further reactions with oxygen and nitrogen oxides (NOx) in the atmosphere. This can result in the formation of various products, including imines, amides, and eventually smaller carbonyl compounds and ammonia. nilu.com Nighttime chemistry, driven by the nitrate radical (NO3), also contributes to the degradation of amines, although this pathway is generally less understood. nilu.com The atmospheric degradation of amines can also lead to the formation of secondary organic aerosols. nih.gov

Biodegradation: In soil and water, microbial degradation can be a crucial pathway for the removal of aliphatic amines. Bacteria can utilize amines as a source of carbon and nitrogen. nih.gov The degradation process often begins with an initial oxidation or deamination step, catalyzed by microbial enzymes. nih.gov This typically results in the release of ammonia and the formation of an aldehyde or ketone, which can then be further metabolized by the microorganisms through common metabolic pathways. nih.gov The efficiency of biodegradation is highly dependent on environmental conditions such as pH, temperature, oxygen availability, and the specific microbial communities present.

The table below summarizes the potential degradation pathways and the resulting products, based on studies of analogous primary aliphatic amines.

Degradation PathwayReactant/MediatorKey IntermediatesMajor Degradation ProductsEnvironmental Compartment
Oxidative Degradation Ozone (O₃), Hydroxyl Radical (•OH)Hydroxylamine, Nitrosoalkane, Alkylamino alcoholNitroalkanes, Aldehydes, Ketones, N-dealkylated productsAquatic
Atmospheric Degradation Hydroxyl Radical (•OH), Nitrate Radical (NO₃)Aminoalkyl RadicalsImines, Amides, Carbonyls, Ammonia, Secondary Organic AerosolAtmosphere
Biodegradation Microbial Enzymes-Ammonia, Aldehydes, Ketones, Carboxylic AcidsSoil, Water

Modeling Environmental Fate and Transport of Amine Compounds

Predicting the environmental distribution and persistence of amine compounds relies on computational fate and transport models. These models are essential tools for risk assessment, helping to estimate concentrations in various environmental compartments such as air, water, and soil. cdc.govtandfonline.com The modeling approach integrates the physicochemical properties of the compound with site-specific environmental conditions. cdc.gov

Atmospheric Dispersion Modeling: For amines released into the atmosphere, air dispersion models are used to predict their transport, transformation, and deposition. mdpi.com Models like CALPUFF and the Atmospheric Dispersion Modelling System (ADMS) are frequently employed. mdpi.comresearchgate.net These models simulate processes such as:

Advection and Dispersion: Transport by wind and turbulent diffusion. researchgate.net

Chemical Transformation: Incorporating reaction kinetics for degradation pathways, such as reactions with OH and NO3 radicals, to predict the formation of secondary pollutants like nitrosamines and nitramines. gassnova.nocerc.co.uk

Deposition: Estimating the removal from the atmosphere via wet deposition (in rain or snow) and dry deposition (adsorption to surfaces). gassnova.no

Meteorological data, emission rates, and chemical reaction mechanisms are critical inputs for these models to generate predictions of ground-level concentrations and deposition fluxes over various distances and timescales. mdpi.comgassnova.no

Aquatic and Terrestrial Transport Modeling: Once deposited into terrestrial or aquatic systems, the fate of amines is governed by a different set of processes. Models for these compartments often focus on:

Leaching and Runoff: In soil, models predict the potential for the compound to migrate through the vadose (unsaturated) zone into groundwater. mdpi.com This is heavily influenced by the amine's water solubility and its tendency to adsorb to soil particles.

Advection and Sorption in Groundwater: Once in groundwater, transport is modeled based on the principles of advection (movement with the bulk flow of water) and sorption (partitioning between the aqueous phase and aquifer solids). researchgate.net

Aquatic Fate: In surface waters, models consider processes like advection, dispersion, volatilization, and degradation (photolysis and biodegradation). The partitioning of the amine between the water column, sediment, and biota is a key aspect of this modeling.

These models are valuable for estimating the potential for groundwater contamination and the persistence of the compound in soil and water bodies. mdpi.comresearchgate.net However, the accuracy of these models is dependent on the quality of input data, including detailed physicochemical properties of the specific amine and characterization of the receiving environment. tandfonline.com

The following table provides an overview of common model types and the key parameters they consider for modeling the environmental fate of amine compounds.

Model TypeEnvironmental CompartmentKey Processes SimulatedImportant Input ParametersExample Models
Atmospheric Dispersion Models AtmosphereAdvection, Dispersion, Chemical Transformation, Wet & Dry DepositionEmission Rate, Wind Speed/Direction, Atmospheric Stability, Reaction Rate Constants, Precipitation DataCALPUFF, ADMS mdpi.comresearchgate.net
Vadose Zone / Soil Models Soil (Unsaturated Zone)Leaching, Adsorption/Desorption, Biodegradation, VolatilizationSoil Type (Sand, Loam, Clay), Organic Carbon Content, Water Infiltration Rate, Biodegradation Rate, Soil Partition Coefficient (Koc)RBCA Tool Kit, HYDRUS mdpi.com
Groundwater Transport Models Groundwater (Saturated Zone)Advection, Dispersion, Sorption, Chemical/Biological DecayHydraulic Conductivity, Groundwater Velocity, Aquifer Porosity, Sorption Coefficients, Contaminant Half-lifeMODFLOW, MT3DMS
Surface Water Quality Models Rivers, Lakes, OceansHydrodynamic Transport, Volatilization, Photolysis, Biodegradation, SedimentationWater Flow Rate, Depth, Temperature, pH, Suspended Sediment Concentration, Photolysis RateWASP, QUAL2K

Future Research Directions and Unexplored Academic Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Biological Prediction

The advancement of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the investigation of new chemical entities like 3-Cyclopropylhexan-1-amine (B6282988). nih.gov

Retrosynthetic Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes. mdpi.com By inputting the structure of this compound, these algorithms could analyze vast reaction databases to identify cost-effective starting materials and high-yield reaction pathways that a human chemist might overlook. mdpi.com Platforms that combine AI with automated robotic synthesis systems could then physically perform and optimize these predicted reactions, significantly speeding up the "make" phase of the research cycle. nih.govtechnologynetworks.com

Biological Activity Prediction: ML models, trained on large datasets of compounds with known biological activities, could predict the potential therapeutic targets for this compound. These models analyze structural motifs to forecast properties such as binding affinity to specific receptors, enzymes, or ion channels. This in silico screening can prioritize which biological assays are most likely to yield significant results, saving considerable time and resources. sciencedaily.com Generative AI frameworks could further expand on this by designing synthesizable analogs of the parent molecule to optimize for a desired biological effect. arxiv.org

Application in Materials Science and Polymer Chemistry

The structural features of this compound suggest its potential as a valuable monomer or modifying agent in materials science.

Polymer Synthesis: The primary amine group can serve as a reactive site for polymerization reactions. It could be used as a monomer in the synthesis of polyamides or polyimides through reactions with dicarboxylic acids or their derivatives. The incorporation of the cyclopropyl-hexane moiety into the polymer backbone could impart unique physical properties, such as altered thermal stability, solubility, and mechanical strength, due to the rigidity of the cyclopropane (B1198618) ring and the flexibility of the hexyl chain. longdom.org

Surface Modification and Functionalization: The amine group allows the compound to be grafted onto the surface of various materials (e.g., silica (B1680970), carbon nanotubes, or other polymers) to alter their surface properties. bcrec.id Such functionalization could be used to improve adhesion, enhance biocompatibility, or create surfaces with specific chemical affinities. For instance, amine-functionalized materials are widely explored for applications like carbon capture. rsc.org

Exploration of Novel Biological Targets and Therapeutic Modalities

The cyclopropylamine (B47189) moiety is a well-established pharmacophore found in numerous approved drugs, where it often modulates interactions with enzymes or receptors. longdom.org This precedent strongly suggests that this compound and its derivatives are promising candidates for drug discovery programs.

Enzyme Inhibition: A primary area for investigation would be its potential as an enzyme inhibitor. For example, the cyclopropylamine structure is a key component of monoamine oxidase inhibitors (MAOIs) used to treat depression. longdom.org Future research should involve screening this compound against a panel of enzymes, particularly those where a small, rigid group adjacent to a basic nitrogen is known to be favorable for binding.

Development of Sustainable and Green Synthetic Routes

Developing environmentally friendly synthetic methods is a critical goal in modern chemistry. unibo.it Future research on this compound should prioritize the development of green synthetic protocols.

Catalytic Methods: Research should focus on catalytic routes that avoid stoichiometric reagents and harsh conditions. This could include exploring reductive amination of a corresponding cyclopropyl-substituted ketone using hydrogen gas with a recyclable metal catalyst. rsc.org Such processes minimize waste and are safer to operate at scale.

Bio-based Feedstocks: An ambitious long-term goal would be to develop synthetic pathways that start from renewable, bio-based resources. rsc.org While challenging, this aligns with the core principles of green chemistry to reduce reliance on petrochemicals. unibo.it The use of green metrics toolkits could be employed to systematically evaluate and compare the environmental footprint of different potential synthetic pathways. rsc.org One-pot reactions and microwave-assisted synthesis in aqueous media are other established green techniques that could be explored for synthesizing this and related cyclic amines. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Real-time Research Applications

A thorough characterization of this compound is essential for any future application. Advanced analytical techniques can provide deep insights into its structure, dynamics, and interactions.

NMR Spectroscopy: While standard NMR is used for basic structural confirmation, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals. Furthermore, Nuclear Magnetic Resonance (NMR) can be used to study the compound's interaction with biological macromolecules, providing information on binding sites and conformational changes upon binding. nih.gov

Fluorescence Spectroscopy: The amine group can be derivatized with a fluorophore (like a dansyl group) to create a fluorescent probe. mdpi.com This would enable the use of fluorescence spectroscopy to study its binding to target proteins or its localization within cells. Techniques like fluorescence polarization or FRET could provide quantitative data on binding affinities and kinetics in real-time.

Chemical Imaging: Techniques such as Coherent Anti-Stokes Raman Scattering (CARS) microscopy, which can image molecules without the need for labels, could potentially be used to visualize the distribution of this compound within biological tissues or composite materials, providing valuable spatial and chemical information. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-Cyclopropylhexan-1-amine, and what key reaction parameters influence yield?

The synthesis typically involves cyclopropanation of a precursor alkene followed by amination and purification steps. Key parameters include:

  • Cyclopropanation : Use of diazomethane or transition-metal catalysts (e.g., Rh or Cu) under controlled temperatures (0–25°C) to avoid side reactions .
  • Amination : Reductive amination with NaBH₃CN or LiAlH₄, where pH (8–10) and solvent polarity (e.g., THF vs. methanol) critically affect regioselectivity .
  • Scale-up : Continuous flow reactors improve efficiency and safety for large-scale production by minimizing exothermic risks .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 142.16) and fragmentation patterns .
  • X-ray Crystallography : Used for derivative analysis (e.g., CNBF-derivatized amines) to validate 3D structure and hydrogen-bonding networks .

Advanced: How can computational chemistry tools optimize the synthesis of this compound?

  • Retrosynthetic Analysis : AI platforms (e.g., Template_relevance Reaxys) predict feasible routes by cross-referencing reaction databases .
  • DFT Calculations : Model transition states to identify energy barriers for cyclopropanation steps, guiding catalyst selection (e.g., Rh vs. Cu) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent choice (e.g., polar aprotic vs. protic) .

Advanced: How to resolve contradictions in reported biological activity data of this compound derivatives?

  • Assay Validation : Replicate studies using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability .
  • Structural Analysis : Compare X-ray/NMR data of derivatives to confirm conformational differences impacting target binding .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC₅₀ values across studies .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors .
  • Waste Disposal : Segregate amine-containing waste in labeled containers for incineration .

Advanced: What strategies improve enantioselectivity in synthesizing chiral this compound derivatives?

  • Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation (≥90% ee) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Pair racemic mixtures with chiral resolving agents (e.g., tartaric acid) .

Advanced: How does the cyclopropyl group influence pharmacokinetics compared to non-cyclopropyl analogs?

  • Metabolic Stability : The cyclopropyl ring’s rigidity reduces CYP450 oxidation, prolonging half-life (e.g., t₁/₂ = 8.2 h vs. 2.5 h for hexylamine) .
  • Binding Affinity : Conformational restriction enhances selectivity for serotonin transporters (Ki = 12 nM vs. 45 nM for cyclohexylamine) .
  • Solubility : LogP increases by ~0.5 units due to hydrophobicity, requiring formulation with cyclodextrins for aqueous delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.